2-Chlorophenyl cyclohexyl ketone
Overview
Description
2-Chlorophenyl cyclohexyl ketone is an organic compound with the molecular formula C13H15ClO It is a ketone derivative where a cyclohexyl group is bonded to a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorophenyl cyclohexyl ketone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction, where cyclohexanecarboxaldehyde reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl cyclohexyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-Chlorobenzoic acid.
Reduction: 2-Chlorophenyl cyclohexyl alcohol.
Substitution: 2-Methoxyphenyl cyclohexyl ketone (when chlorine is substituted with methoxy group).
Scientific Research Applications
2-Chlorophenyl cyclohexyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anesthetic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl cyclohexyl ketone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenyl methyl ketone: Similar structure but with a methyl group instead of a cyclohexyl group.
2-Chlorophenyl ethyl ketone: Similar structure but with an ethyl group instead of a cyclohexyl group.
2-Chlorophenyl propyl ketone: Similar structure but with a propyl group instead of a cyclohexyl group.
Uniqueness
2-Chlorophenyl cyclohexyl ketone is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
(2-chlorophenyl)-cyclohexylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZGSLPBUYYITC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613454 | |
Record name | (2-Chlorophenyl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58139-10-9 | |
Record name | (2-Chlorophenyl)(cyclohexyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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